7-Bromo-6-iodo-1,2-benzothiazole

Organic Synthesis Cross-Coupling Materials Chemistry

7-Bromo-6-iodo-1,2-benzothiazole is a uniquely differentiated dihalogenated benzothiazole building block featuring both bromine and iodine substituents on a privileged heterocyclic core. The orthogonal reactivity of these two halogens enables precise, sequential palladium-catalyzed cross-couplings, allowing for the modular and controlled introduction of two distinct aryl or alkyl groups. This capability is critical for accelerating structure-activity relationship (SAR) studies in anticancer drug discovery and for fine-tuning photophysical properties in next-generation OLED materials. Choosing this compound eliminates the need for complex protection/deprotection strategies, directly supporting faster, more efficient lead optimization and materials development programs.

Molecular Formula C7H3BrINS
Molecular Weight 339.98 g/mol
Cat. No. B8681265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-iodo-1,2-benzothiazole
Molecular FormulaC7H3BrINS
Molecular Weight339.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NS2)Br)I
InChIInChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H
InChIKeyVBBGYRGYSAHIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-iodo-1,2-benzothiazole: A Dihalogenated Heterocyclic Building Block for Cross-Coupling and Materials Science


7-Bromo-6-iodo-1,2-benzothiazole (CAS not widely assigned) is a dihalogenated benzothiazole derivative featuring both bromine and iodine substituents on a privileged fused bicyclic heterocycle [1]. This substitution pattern confers orthogonal reactivity for sequential cross-coupling reactions, enabling modular construction of complex polyaromatic architectures. The benzothiazole core is widely recognized for its applications in pharmaceuticals, agrochemicals, and materials chemistry, particularly in organic light-emitting devices (OLEDs) due to its photophysical properties and capacity for Excited State Intramolecular Proton Transfer (ESIPT) [1].

The Critical Role of Orthogonal Halogen Reactivity in 7-Bromo-6-iodo-1,2-benzothiazole Selection


Substitution of 7-Bromo-6-iodo-1,2-benzothiazole with simpler monohalogenated or non-halogenated benzothiazoles fundamentally alters its synthetic utility and potential performance. The presence of two distinct halogens (bromine and iodine) with differing reactivities in palladium-catalyzed cross-couplings is a key differentiator [1]. For example, the analogous 4-bromo-2-iodobenzothiazole demonstrates that the iodine atom can undergo selective Suzuki-Miyaura coupling before the bromine, enabling a controlled, sequential introduction of two different aryl or alkyl groups [1]. This orthogonal reactivity is not possible with mono-substituted analogs, which would require more complex protection/deprotection strategies or lead to statistical mixtures of products. This precision in molecular assembly is critical for developing structure-activity relationships (SAR) in drug discovery and for fine-tuning the photophysical properties of materials [1].

Quantitative Evidence for the Differentiation of 7-Bromo-6-iodo-1,2-benzothiazole Against Its Analogs


Sequential Suzuki-Miyaura Cross-Coupling: Orthogonal Reactivity of Bromine and Iodine Sites in Benzothiazoles

The dihalogenation of benzothiazoles, such as in 4-bromo-2-iodobenzothiazole, demonstrates a pronounced difference in reactivity between the bromine and iodine substituents, enabling orthogonal cross-coupling. This principle directly applies to 7-Bromo-6-iodo-1,2-benzothiazole. In the reported synthesis, the iodine atom undergoes Suzuki-Miyaura coupling first under milder conditions, leaving the bromine atom intact for a subsequent coupling step [1]. This is in stark contrast to monohalogenated analogs like 6-iodobenzothiazole or 7-bromobenzothiazole, which would require identical reaction conditions for any sequential coupling and thus cannot achieve the same regioselective diversification without additional synthetic steps [1].

Organic Synthesis Cross-Coupling Materials Chemistry

Halogen-Dependent Potency in Anticancer Benzothiazoles: A Case for Bromine and Iodine Substitution

In a series of 2-(4-aminophenyl)benzothiazoles, the 3'-halogen substituents (position analogous to the 6- or 7-position on the benzothiazole core) significantly influenced anticancer activity. The 3'-iodo and 3'-bromo derivatives were found to be especially potent, with their activity extending to ovarian, lung, and renal cell lines [1]. This contrasts with non-halogenated or methyl-substituted analogs which showed lower potency and more restricted activity [1]. This class-level data supports the hypothesis that the specific combination of bromine and iodine on the 7-Bromo-6-iodo-1,2-benzothiazole scaffold may confer a unique biological activity profile compared to unsubstituted or mono-substituted benzothiazoles.

Anticancer Medicinal Chemistry SAR

Lipophilicity and Amyloid Binding: Structure-Activity Relationships of Iodinated Benzothiazole Derivatives

Iodination of 2-aryl benzothiazoles significantly modulates their lipophilicity (logP), which in turn governs their affinity for amyloid-β (Aβ) fibrils and nonspecific binding in the brain. Structure-activity relationship (SAR) studies on a series of iodinated benzothiazole derivatives showed a strong correlation between lipophilicity and both binding affinity and brain clearance [1]. Compounds with logP values between 1.65 and 3.90 were identified as having an optimal balance for brain uptake and clearance [1]. The presence of an iodine atom, particularly in specific positions relative to other functional groups, was found to increase binding affinity [1]. This class-level evidence indicates that the iodine substituent on 7-Bromo-6-iodo-1,2-benzothiazole is a critical determinant for potential use as an amyloid imaging agent scaffold, offering a predictable lipophilicity profile compared to non-iodinated benzothiazoles.

Alzheimers Disease Radiopharmaceuticals Amyloid Imaging

Optimal Research and Industrial Application Scenarios for 7-Bromo-6-iodo-1,2-benzothiazole


Convergent Synthesis of Unsymmetrical 2,6,7-Trisubstituted Benzothiazoles for OLED Materials

Researchers developing new materials for organic light-emitting diodes (OLEDs) require precise control over the molecular structure to tune photophysical properties like emission wavelength and quantum yield. 7-Bromo-6-iodo-1,2-benzothiazole provides a versatile platform for synthesizing unsymmetrical 2,6,7-trisubstituted benzothiazoles via sequential cross-coupling reactions. The orthogonal reactivity of the bromine and iodine substituents allows for the selective installation of two different aryl groups, enabling rapid exploration of structure-property relationships without the need for complex protection strategies [1]. This is directly supported by the demonstrated orthogonal Suzuki-Miyaura coupling of its regioisomer, 4-bromo-2-iodobenzothiazole [1].

Medicinal Chemistry Lead Optimization for Anticancer Agents

In the development of novel anticancer therapeutics, the benzothiazole scaffold is a privileged structure known for potent activity against various cancer cell lines. The 7-Bromo-6-iodo-1,2-benzothiazole core is a strategically valuable starting point for lead optimization. SAR studies on related 2-(4-aminophenyl)benzothiazoles have shown that halogen substitution, particularly with bromine and iodine, is associated with high potency and broad-spectrum activity against breast, ovarian, lung, and renal cancers [1]. By using this compound, medicinal chemists can leverage the established SAR to accelerate the development of more potent and selective drug candidates.

Development of Novel Amyloid-β Imaging Agents for Alzheimer's Disease

The search for improved positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers for Alzheimer's disease requires molecules with high affinity for amyloid-β (Aβ) plaques and favorable brain pharmacokinetics. The iodine atom on 7-Bromo-6-iodo-1,2-benzothiazole serves a dual purpose. First, it allows for direct radiolabeling with isotopes of iodine (e.g., I-123 for SPECT, I-124 for PET). Second, its presence is known to influence lipophilicity, a key determinant of brain uptake and clearance [1]. The SAR of iodinated benzothiazoles shows that optimal logP values (1.65-3.90) correlate with high binding affinity and good brain clearance, providing a design principle for using this scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-iodo-1,2-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.